What is the structure and chemical properties of N-Benzylnicotinamide?
What is the structure and chemical properties of N-Benzylnicotinamide?
An In-depth Technical Guide to N-Benzylnicotinamide: Structure, Properties, and Application as a NAD+ Mimic
This guide provides a comprehensive technical overview of N-Benzylnicotinamide, a key biomimetic compound used extensively in biochemical and pharmacological research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, chemical properties, and its pivotal role as a stable and functional model for the nicotinamide adenine dinucleotide (NAD+) cofactor.
Introduction and Core Identity
N-Benzylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. In the context of advanced biochemical research, its structure is of paramount importance. It consists of a nicotinamide moiety, which is the reactive component of the natural cofactor NAD+, linked to a stabilizing benzyl group via an amide bond. This modification provides greater stability and specific physicochemical properties compared to the natural riboside, making it an ideal tool for studying the mechanisms of NAD+-dependent enzymes. Its primary utility lies in its function as a precursor to the NADH mimic, N-benzyl-1,4-dihydronicotinamide, allowing for the investigation of hydride transfer reactions central to metabolism and cellular signaling.[1][2]
| Identifier | Value | Source |
| IUPAC Name | N-benzylpyridine-3-carboxamide | [3] |
| CAS Number | 2503-55-1 | [3] |
| Molecular Formula | C₁₃H₁₂N₂O | [3] |
| Molecular Weight | 212.25 g/mol | [3] |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CN=CC=C2 | [3] |
| InChI Key | JIAOUYONZMRJJD-UHFFFAOYSA-N | [3] |
Molecular Structure and Stereochemistry
The functionality of N-Benzylnicotinamide as a NAD+ mimic is deeply rooted in its three-dimensional structure. The molecule is achiral and possesses a well-defined conformation that has been elucidated through X-ray crystallography of its bromide salt, often referred to as BNA (3-Aminocarbonyl-1-benzylpyridinium bromide).[2]
Caption: 2D structure of N-Benzylnicotinamide cation.
Crystallographic Insights
The crystal structure of N-benzylnicotinamide bromide (BNA) provides critical insights into its pre-reaction state as a NAD+ model.[2] The analysis reveals a non-planar conformation that is crucial for its chemical behavior.
Key Structural Parameters from Crystal Structure Analysis:
| Parameter | Value | Significance |
| Pyridine-Amide Dihedral Angle | 8.4(4)° | The slight rotation of the amide group out of the pyridine ring plane influences the electronic communication between the two moieties.[1][2] |
| Pyridine-Benzyl Dihedral Angle | 70.48(17)° | This significant twist between the two rings minimizes steric hindrance and defines the overall molecular shape, which is important for binding to enzyme active sites or interacting with substrates.[1][2] |
These structural features, particularly the relative orientation of the rings, are fundamental to understanding how N-Benzylnicotinamide and its reduced form interact with other molecules in redox reactions. The conformation of the reduced form, N-benzyl-1,4-dihydronicotinamide (rBNA), is nearly planar, a feature believed to lower the transition state energy for hydride transfer.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties is essential for designing experiments, including solubility tests, reaction kinetics, and formulation development. While extensive experimental data is not widely published, a combination of computed properties and spectroscopic data provides a solid foundation for its characterization.
Physicochemical Properties of N-Benzylnicotinamide:
| Property | Value / Description | Source / Comment |
| Melting Point | Not experimentally reported in cited literature. | Commercial sources provide this as a solid, but a verified melting point is not available. |
| Solubility | Not experimentally reported in cited literature. | Expected to have moderate solubility in polar organic solvents like ethanol and DMSO. |
| pKa | Not experimentally reported in cited literature. | For context, the conjugate acid of the parent nicotinamide has a pKa of 3.35.[4] |
| XLogP3 | 1.5 | This computed value suggests moderate lipophilicity.[3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Spectroscopic Characterization
Confirmation of the identity and purity of N-Benzylnicotinamide is typically achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on both the pyridine and benzyl rings, a singlet for the methylene (-CH₂-) bridge, and a broad signal for the amide N-H proton.[3][5]
-
¹³C NMR: The carbon spectrum provides signals for all 13 unique carbon atoms, including the carbonyl carbon of the amide group and the distinct aromatic carbons of the two ring systems.[3][5]
-
FTIR: The infrared spectrum is characterized by a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and N-H stretching vibrations (around 3300 cm⁻¹).[3]
Synthesis and Purification Protocol
N-Benzylnicotinamide is not commonly available from all major suppliers, often requiring custom synthesis. A standard and reliable method for its preparation involves a two-step process based on the formation of an amide bond between nicotinic acid and benzylamine.
Caption: Standard synthesis workflow for N-Benzylnicotinamide.
Step-by-Step Laboratory Protocol
This protocol is based on well-established methods for amide synthesis.[6][7]
-
Activation of Nicotinic Acid:
-
To a solution of nicotinic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Causality: The carboxylic acid is converted into a highly reactive acyl chloride intermediate (nicotinoyl chloride). This is necessary because direct amide formation from a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Stir the reaction at room temperature for 1-2 hours until gas evolution (HCl, CO, CO₂) ceases.
-
Remove the solvent and excess reagent under reduced pressure to isolate the crude nicotinoyl chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude nicotinoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.
-
Causality: The base is crucial to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. Failure to scavenge this acid would protonate the benzylamine, rendering it non-nucleophilic and stopping the reaction.
-
Add the acyl chloride solution dropwise to the benzylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-Benzylnicotinamide.
-
Chemical Reactivity: The NAD+/NADH Redox Model
The primary chemical property of interest for N-Benzylnicotinamide is its role in redox chemistry as a stable mimic of the NAD+/NADH couple.[8] The pyridinium ring in N-Benzylnicotinamide (the BNA cation) is the oxidized form (NAD+ model). It can accept a hydride ion (H⁻, a proton and two electrons) to become the reduced form, 1-benzyl-1,4-dihydronicotinamide (rBNA or BNAH), which is the NADH model.[1][9]
Caption: Redox cycle of the N-Benzylnicotinamide system as a NAD+/NADH mimic.
This reversible hydride transfer is the cornerstone of its utility. The reaction almost exclusively occurs at the C4 position of the pyridine ring, a regioselectivity that mirrors biological systems.[9] Studies have shown that the transfer of the hydrogen atom with its electron pair is the rate-controlling step in these model oxidation-reduction processes.[1] A practical example of this chemistry is the oxidation of benzyl alcohol to benzaldehyde using N-benzylnicotinamide salts.[1]
Research Applications and Biological Relevance
While there is limited literature on the direct pharmacological activity of N-Benzylnicotinamide as a therapeutic agent, its value to the scientific community is immense.
-
Mechanistic Enzymology: It is a cornerstone tool for studying the kinetics and mechanisms of NAD(P)H-dependent oxidoreductase enzymes. By replacing the natural cofactor with this stable mimic, researchers can dissect individual steps of the catalytic cycle without the complexity of the full NAD+ molecule.[1][9]
-
Biomimetic Catalysis: N-Benzylnicotinamide and its reduced form are used to develop synthetic catalytic systems for asymmetric reductions and other redox transformations, which are of high interest in the pharmaceutical and fine chemical industries.[1]
-
Modeling Biological Processes: As NAD+ is a critical substrate for enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs), which are involved in aging, DNA repair, and cell signaling, stable mimics like N-Benzylnicotinamide are valuable for developing assays and understanding the binding requirements of these enzyme families.[10]
Conclusion
N-Benzylnicotinamide is more than just a chemical compound; it is a precision tool that enables researchers to probe the fundamental mechanisms of biological redox chemistry. Its well-defined structure, predictable reactivity, and stability make it an indispensable mimic for the ubiquitous NAD+ cofactor. From elucidating enzyme mechanisms to designing novel catalytic systems, the applications of N-Benzylnicotinamide continue to provide profound insights for drug development and biotechnology professionals.
References
-
Moore, J. M., Hall, J. M., Dilling, W. L., Jensen, A. W., Squattrito, P. J., Giolando, P., & Kirschbaum, K. (2017). N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. Acta Crystallographica Section C: Structural Chemistry, 73(Pt 7), 531–535. [Link]
-
PubChem. (n.d.). Nicotinic acid benzylamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Moore, J. M., et al. (2017). N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH. PubMed. [Link]
-
PubChem. (n.d.). Benzyldihydronicotinamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Nicotinamide. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). CN103435541A - Synthesis method of 1-benzylpyridinium-3-carboxylate.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for NMR spectra of N-benzyl nicotinamide (BnNA). Retrieved January 25, 2026, from [Link]
-
Fish, R. H., et al. (2001). Bioorganometallic Chemistry. 13. Regioselective Reduction of NAD+ Models... ACS Publications. [Link]
-
Xie, N., et al. (2020). Nicotinamide adenine dinucleotide (NAD+): essential redox metabolite, co-substrate and an anti-cancer and anti-ageing therapeutic target. PubMed. [Link]
-
Perlovich, G. L., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions. MDPI. [Link]
-
ACS Catalysis. (2021). Is Simpler Better? Synthetic Nicotinamide Cofactor Analogues for Redox Chemistry. ACS Publications. [Link]
-
ResearchGate. (2022). (PDF) Crystal structures of anhydrous and hydrated N-benzylcinchonidinium bromide. [Link]
-
Organic Syntheses. (n.d.). 3-benzoylpyridine. Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). 1-Benzyl-1,4-dihydronicotinamide. Retrieved January 25, 2026, from [Link]
-
LibreTexts Chemistry. (2021). 7.8: The Chemistry of NAD+ and FAD. [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates. Retrieved January 25, 2026, from [Link]
-
Yang, T., et al. (2018). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC. [Link]
-
ResearchGate. (n.d.). NAD⁺ redox balance, consumption and synthesis. Retrieved January 25, 2026, from [Link]
-
MDPI. (2020). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Benzylnicotinamide and N-benzyl-1,4-dihydronicotinamide: useful models for NAD+ and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinamide adenine dinucleotide (NAD+): essential redox metabolite, co-substrate and an anti-cancer and anti-ageing therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
